Trimethoxysilylmethanethiol

Catalog No.
S1904422
CAS No.
30817-94-8
M.F
C4H12O3SSi
M. Wt
168.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethoxysilylmethanethiol

CAS Number

30817-94-8

Product Name

Trimethoxysilylmethanethiol

IUPAC Name

trimethoxysilylmethanethiol

Molecular Formula

C4H12O3SSi

Molecular Weight

168.29 g/mol

InChI

InChI=1S/C4H12O3SSi/c1-5-9(4-8,6-2)7-3/h8H,4H2,1-3H3

InChI Key

QJOOZNCPHALTKK-UHFFFAOYSA-N

SMILES

CO[Si](CS)(OC)OC

Canonical SMILES

CO[Si](CS)(OC)OC
  • Functional Group Combination

    MPTMS possesses a combination of functional groups that make it valuable for various applications. The thiol (-SH) group allows it to bind to metals and form self-assembled monolayers on surfaces []. In contrast, the methoxy (-OCH3) groups are hydrolyzable, meaning they can react with water to form silanol (Si-OH) groups, promoting adhesion to oxide surfaces [].

  • Surface Modification

    Due to the functionalities mentioned above, MPTMS is used as a surface modifier. It can create a bridge between organic and inorganic materials by covalently bonding to both surfaces through the thiol and silanol groups, respectively []. This ability allows for the development of materials with tailored properties, such as improved adhesion, wettability, and biocompatibility.

  • Organic Synthesis

    MPTMS finds applications in organic synthesis as a protecting group for thiols. The thiol group in MPTMS can be selectively protected and deprotected under specific conditions, allowing for targeted modification of other functional groups within a molecule [].

Current Research:

While research on Trimethoxysilylmethanethiol is ongoing, some recent applications include:

  • Development of Biosensors

    MPTMS is being explored for the development of biosensors due to its ability to immobilize biomolecules on surfaces. By modifying the surface with MPTMS, researchers can create specific binding sites for biomolecules like enzymes or antibodies, enabling the detection of target analytes [].

  • Drug Delivery Systems

    The surface modification properties of MPTMS are being investigated for drug delivery systems. By attaching drug molecules to MPTMS-modified nanoparticles, researchers aim to improve drug targeting and controlled release [].

Trimethoxysilylmethanethiol is an organosilicon compound characterized by the presence of a trimethoxysilyl group attached to a methanethiol moiety. This compound is notable for its unique structure, which combines both silane and thiol functionalities. The molecular formula for trimethoxysilylmethanethiol is typically represented as C5H14O3S, indicating the presence of three methoxy groups, a sulfur atom, and a carbon backbone.

The compound appears as a colorless liquid with a pungent odor, making it useful in various chemical applications. Its unique reactivity stems from the thiol group, which can participate in various

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. For example, when treated with oxidizing agents like iodine or hydrogen peroxide, it can yield sulfonates or disulfides.
  • Nucleophilic Substitution: The thiol group can participate in nucleophilic substitution reactions, allowing it to react with alkyl halides or acyl chlorides to form new compounds.
  • Addition Reactions: The compound can also undergo addition reactions with electrophiles, leading to the formation of various derivatives.

These reactions are crucial for its application in organic synthesis and materials science.

Trimethoxysilylmethanethiol can be synthesized through several methods:

  • Direct Synthesis: One common method involves the reaction of methanethiol with trimethoxysilane in the presence of a catalyst. This reaction typically proceeds under mild conditions and yields high purity products.
  • Via Thiolation: Another approach includes the thiolation of silanes by reacting trimethoxysilane with thiol-containing reagents under controlled conditions.
  • Industrial Production: In industrial settings, larger-scale syntheses employ optimized reaction conditions and purification techniques such as distillation and chromatography to ensure high yields and purity.

Trimethoxysilylmethanethiol finds applications across various fields:

  • Adhesives and Sealants: Its silane functionality enhances adhesion properties when used in sealants and adhesives.
  • Coatings: It is used in coatings to improve water repellency and durability due to its ability to form stable siloxane networks.
  • Biochemical Syntheses: As a protecting agent, it plays a role in organic synthesis, particularly in the protection of sensitive functional groups during multi-step reactions.
  • Electrochemical Devices: Recent studies highlight its use as an additive in solid electrolytes for batteries, enhancing interfacial stability and performance.

Interaction studies involving trimethoxysilylmethanethiol focus on its behavior in various environments:

  • Surface Interactions: Research indicates that trimethoxysilylmethanethiol can adsorb onto surfaces, improving the stability of materials such as lithium sulfide-based solid electrolytes. The interactions are primarily driven by hydrogen bonding and chalcogen–chalcogen interactions between the thiol groups and surface materials.
  • Chemical Stability: Studies have shown that the compound's stability is influenced by environmental factors such as temperature and pH, which affect its reactivity and interaction with other compounds.

Several compounds share structural similarities with trimethoxysilylmethanethiol, each possessing unique properties:

Compound NameFunctional GroupsUnique Features
2-(Trimethylsilyl)ethanethiolThiol (-SH)Used as a protecting agent; versatile reactivity
Trimethylsilyl methanolHydroxyl (-OH)Contains an alcohol group; used in different applications
Trimethylsilyl chlorideChloride (-Cl)Halogenated version; reactive towards nucleophiles
Trimethylsilyl sulfideSulfideContains sulfur; involved in different chemical processes

Uniqueness

Trimethoxysilylmethanethiol is unique due to the combination of both silane and thiol functionalities. This dual nature allows it to serve multiple roles in chemical synthesis while enhancing material properties through silane chemistry. Its ability to participate in diverse

Other CAS

30817-94-8

Wikipedia

Methanethiol, trimethoxysilyl-

Dates

Last modified: 04-14-2024

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